molecular formula C8H7BrO3 B056793 3-Bromo-2-methoxybenzoic acid CAS No. 101084-39-3

3-Bromo-2-methoxybenzoic acid

Cat. No. B056793
M. Wt: 231.04 g/mol
InChI Key: PIBPHOFXQUUPTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-methoxybenzoic acid and related derivatives involves several key steps, including bromination, methoxylation, and hydrolysis. For instance, Methyl 4-bromo-2-methoxybenzoate, a closely related compound, was synthesized from 4-bromo-2-fluorotoluene by bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxybenzoic acid derivatives has been characterized by various techniques, including single-crystal X-ray diffraction. These studies reveal the arrangement of the bromo and methoxy groups relative to the benzoic acid core, providing insights into the compound's reactivity and interaction potentials (Du et al., 2020).

Scientific Research Applications

“3-Bromo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7BrO3 . It’s a disubstituted benzoic acid and appears as a white to light yellow powder or crystal . It’s used in the preparation of various biologically active compounds .

“3-Bromo-2-methoxybenzoic acid” is a disubstituted benzoic acid used in the preparation of various biologically active compounds . Here are some applications:

  • α-2 Adrenoceptor Agonists : These are drugs that bind to and activate the α-2 adrenoceptor, which is a type of protein on the surface of cells. They are used in the treatment of various conditions such as hypertension, withdrawal symptoms from opioids, and certain types of pain .

  • Smothened Receptor Antagonists : The Smoothened receptor is a protein that plays a crucial role in the Hedgehog signaling pathway, which is important for the normal development of many tissues and organs in the body. Antagonists of this receptor are being investigated for their potential use in treating cancers that involve abnormal activation of the Hedgehog pathway .

  • HIV-1 Entry Inhibitors : These are drugs that prevent the HIV-1 virus from entering human cells, thereby stopping the virus from replicating and spreading. They are used in the treatment of HIV/AIDS .

Safety And Hazards

3-Bromo-2-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting the compound in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBPHOFXQUUPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291594
Record name 3-bromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxybenzoic acid

CAS RN

101084-39-3
Record name 3-bromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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